4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate
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Overview
Description
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[c]chromene core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[c]chromene core through a cyclization reaction. This is followed by the introduction of the 4-methyl and 6-oxo groups via selective functionalization reactions. The final step involves coupling the benzo[c]chromene derivative with N-[(benzyloxy)carbonyl]glycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 6-oxo group to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential biological activity suggests it could be explored as a lead compound in drug discovery, particularly for anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate exerts its effects is likely related to its ability to interact with biological macromolecules. The benzo[c]chromene core can intercalate with DNA or interact with proteins, potentially inhibiting or modulating their function. The N-[(benzyloxy)carbonyl]glycinate moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
Uniqueness
Compared to similar compounds, 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate stands out due to the presence of the N-[(benzyloxy)carbonyl]glycinate group. This moiety can significantly influence the compound’s solubility, stability, and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C24H23NO6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C24H23NO6/c1-15-20(12-11-18-17-9-5-6-10-19(17)23(27)31-22(15)18)30-21(26)13-25-24(28)29-14-16-7-3-2-4-8-16/h2-4,7-8,11-12H,5-6,9-10,13-14H2,1H3,(H,25,28) |
InChI Key |
UGUVYAJQCVDMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)CNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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